molecular formula C16H13BrN2O2 B1440800 Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate CAS No. 1188035-40-6

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B1440800
CAS No.: 1188035-40-6
M. Wt: 345.19 g/mol
InChI Key: BNHPWMDOHUTTNG-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core substituted with a bromine atom and an ethyl ester group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Bromination: The benzimidazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.

    Esterification: The final step involves the esterification of the brominated benzimidazole with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative conditions can lead to the formation of quinone or other oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Nucleophilic substitution: Substituted benzimidazole derivatives with various functional groups.

    Reduction: Amino or hydroxyl derivatives of the benzimidazole core.

    Oxidation: Quinone or other oxidized benzimidazole derivatives.

Scientific Research Applications

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical assays.

    Material Science: It is employed in the development of organic semiconductors, dyes, and other functional materials.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.

Comparison with Similar Compounds

Ethyl 4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoate can be compared with other benzimidazole derivatives, such as:

    Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its physicochemical properties and biological activity.

    4-(5-bromo-1H-benzo[d]imidazol-2-yl)benzoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester forms.

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(6-bromo-1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-3-10(4-6-11)15-18-13-8-7-12(17)9-14(13)19-15/h3-9H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPWMDOHUTTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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